![molecular formula C13H24O2 B2752403 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid CAS No. 1041608-95-0](/img/structure/B2752403.png)
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.33 g/mol . It is also known by its IUPAC name, (4-tert-pentylcyclohexyl)acetic acid . This compound is characterized by a cyclohexane ring substituted with a 2-methylbutan-2-yl group and an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of cyclohexylmagnesium bromide with 2-methylbutan-2-yl bromide to form the corresponding alkylated cyclohexane. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and nucleophiles such as sodium hydroxide (NaOH) are commonly employed.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
科学研究应用
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades and metabolic processes .
相似化合物的比较
Similar Compounds
Cyclohexaneacetic acid: Similar structure but lacks the 2-methylbutan-2-yl group.
2-Methylbutanoic acid: Contains the 2-methylbutan-2-yl group but lacks the cyclohexane ring.
Cyclohexylacetic acid: Similar structure but lacks the 2-methylbutan-2-yl group.
Uniqueness
2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid is unique due to the presence of both the cyclohexane ring and the 2-methylbutan-2-yl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and unique reactivity in chemical reactions .
属性
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-4-13(2,3)11-7-5-10(6-8-11)9-12(14)15/h10-11H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHLOLAGSKPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
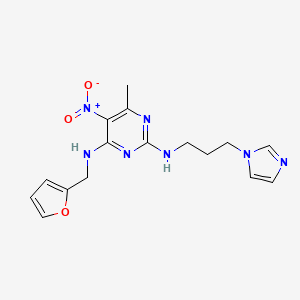
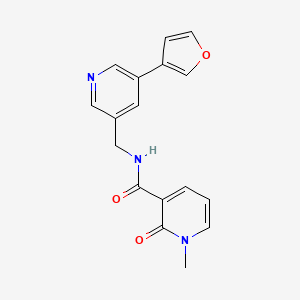
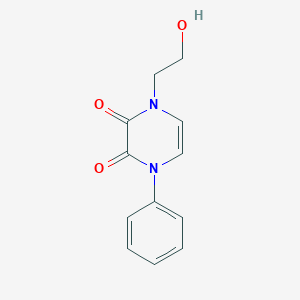
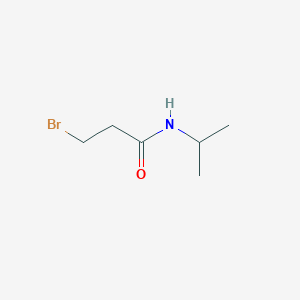
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2752329.png)
![3-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID](/img/structure/B2752330.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2752333.png)

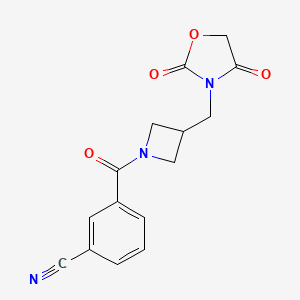
![4-(Oxan-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2752336.png)
![2-{[1-(6-Ethoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2752337.png)
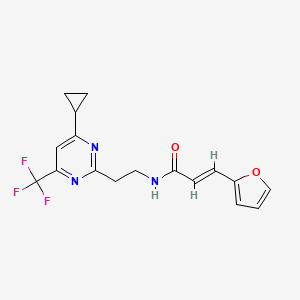
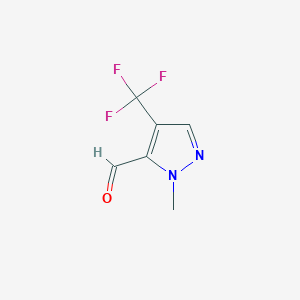
![methyl (2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2752343.png)
